2-Methyl-5-vinylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-4-8-6(2)9-5-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXDVRWCYBTEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Vinylpyridine Chemistry in Contemporary Research
Vinylpyridine chemistry is a cornerstone of modern polymer and materials science, owing to the unique combination of a reactive vinyl group and a functional pyridine (B92270) ring within a single molecule. The pyridine moiety, with its nitrogen atom, imparts several key properties, including basicity, the ability to form hydrogen bonds, and the capacity to act as a ligand for metal coordination. This makes vinylpyridines versatile building blocks in a multitude of applications.
The polymerization of vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, is a primary focus of research. solubilityofthings.comontosight.ai The resulting polymers, polyvinylpyridines, are utilized in fields as diverse as adhesives, coatings, and biomedical materials. ontosight.ai The nitrogen atom in the pyridine ring can be quaternized, leading to the formation of polyelectrolytes, which are essential in applications like ion-exchange resins for water treatment and chemical separations. vulcanchem.com
Furthermore, the ligand properties of the pyridine ring are exploited in catalysis and materials synthesis, where they can form stable complexes with various transition metals. solubilityofthings.com This has opened avenues for the development of novel catalytic systems and functional materials with tailored electronic and optical properties. In medicinal chemistry, the structural motif of vinylpyridine is explored for creating drug delivery systems and as a scaffold for therapeutic agents. solubilityofthings.com The ongoing research into vinylpyridromes highlights their expanding role in addressing contemporary scientific and technological challenges. solubilityofthings.com
An Overview of Academic Research Trajectories for 2 Methyl 5 Vinylpyridine
Established Synthetic Pathways for 2-Methyl-5-vinylpyridine
The production of 2-methyl-5-vinylpyridine is achieved through several key methods, ranging from large-scale industrial processes to more controlled laboratory syntheses.
Industrial and Commercial Syntheses
Industrially, 2-methyl-5-vinylpyridine is a crucial monomer for specialty polymers, adhesives, and coatings due to its reactive vinyl group and the inherent properties of the pyridine (B92270) ring. valuates.com Its production is a significant segment of the chemical industry, with a market size estimated at $150 million in 2025 and projected to grow. datainsightsmarket.com Key global manufacturers include companies like Manchester Organics, Synthonix, and Merck. valuates.comdatainsightsmarket.com The primary industrial route for synthesizing 2-methyl-5-vinylpyridine is the dehydrogenation of 2-methyl-5-ethylpyridine. vulcanchem.com This process is typically carried out in the vapor phase at elevated temperatures. vulcanchem.comgoogle.com The resulting 2-methyl-5-vinylpyridine is used in the manufacturing of ion-exchange resins and as a component in adhesives for automotive coatings. vulcanchem.com It is also a precursor for nicotinic acid (Vitamin B3). researchgate.net
Dehydrogenation of 2-Methyl-5-ethylpyridine
The dehydrogenation of 2-methyl-5-ethylpyridine is the cornerstone of industrial 2-methyl-5-vinylpyridine production. vulcanchem.comilmiyanjumanlar.uzzenodo.org This endothermic reaction involves passing the vapor of 2-methyl-5-ethylpyridine, often mixed with an inert gas like nitrogen or carbon dioxide, over a catalyst at high temperatures. vulcanchem.comgoogle.com
The reaction is as follows: 2-Methyl-5-ethylpyridine → 2-Methyl-5-vinylpyridine + H₂ vulcanchem.com
A variety of catalysts have been developed to improve the efficiency and selectivity of this process. These catalysts are typically based on metal oxides. vulcanchem.com For instance, a patent describes the use of a tungstic oxide catalyst on silica (B1680970) granules, as well as a ceric oxide catalyst, for this dehydrogenation process. google.com The reaction is generally conducted at temperatures ranging from 500°C to 800°C. vulcanchem.comgoogle.com One specific example mentions a temperature of approximately 700°C. google.com The condensate from the reaction contains a mixture of 2-methyl-5-vinylpyridine and unreacted 2-methyl-5-ethylpyridine, which can be separated by fractional distillation. google.com The conversion of 2-methyl-5-ethylpyridine can yield a condensate containing 25% to 40% of 2-methyl-5-vinylpyridine. google.com
Table 1: Catalysts and Conditions for Dehydrogenation of 2-Methyl-5-ethylpyridine
| Catalyst System | Support | Temperature Range | Key Findings | Reference |
|---|---|---|---|---|
| Tungstic Oxide | Silica Granules | ~400-500°C (calcination), ~700°C (reaction) | Effective for dehydrogenation in a continuous vapor-phase process. | google.com |
| Ceric Oxide | Not specified | ~700°C | Used as an alternative to silica brick in the dehydrogenation process. | google.com |
| Manganese or Iron Oxides | Silica Granules | 500-800°C | Achieves yields greater than 90% in a continuous process. | vulcanchem.com |
| Mixed Oxides (e.g., TiO₂-V₂O₅) | Not specified | 700°C (optimal) | Enhances selectivity in the synthesis of 2-methyl-5-vinylpyridine. | vulcanchem.com |
Laboratory-Scale Synthetic Approaches
On a laboratory scale, alternative synthetic routes for 2-methyl-5-vinylpyridine have been explored. One such method is the Wittig reaction, which involves the reaction of 6-methylnicotinaldehyde (B1311806) with a phosphorus ylide, such as the one generated from methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide. chemicalbook.com This method has been shown to produce 2-methyl-5-vinylpyridine with a purity of over 99% and a total yield of 74.9%. chemicalbook.com
Another laboratory approach involves the reaction of 2-methyl-5-ethylpyridine with bromine, followed by dehydrobromination to yield 2-methyl-5-ethynylpyridine, which can then be converted to 2-methyl-5-vinylpyridine. ilmiyanjumanlar.uzzenodo.org Additionally, syntheses involving the reaction of 2-methyl-3-hydroxy-4-chloromethyl-5-vinylpyridine hydrochloride with sodium thiosulfate (B1220275) to form a Bunte salt have been reported. prepchem.com
Process Optimization in 2-Methyl-5-vinylpyridine Synthesis
Optimizing the synthesis of 2-methyl-5-vinylpyridine is crucial for maximizing yield and minimizing by-products. Key parameters that are manipulated include temperature, catalyst composition, and the use of carrier gases. vulcanchem.com
For the dehydrogenation of 2-methyl-5-ethylpyridine, a temperature of 700°C is considered optimal to balance the reaction rate and the formation of unwanted by-products. vulcanchem.com The choice of catalyst is also critical; mixed oxide catalysts, such as those containing titanium and vanadium oxides, are known to enhance the selectivity of the reaction. vulcanchem.com The use of an inert carrier gas, like nitrogen or carbon dioxide, helps to minimize side reactions. vulcanchem.comgoogle.com
In reactive distillation processes for related compounds, the use of macroporous ion exchange resins based on 2-methyl-5-vinylpyridine cross-linked with divinylbenzene (B73037) has been investigated for catalytic applications, highlighting the importance of catalyst structure and reaction conditions. researchgate.net
Reaction Chemistry of 2-Methyl-5-vinylpyridine
The chemical behavior of 2-methyl-5-vinylpyridine is dictated by the pyridine ring and the vinyl group, allowing for a range of reactions.
Acid-Base Reactivity and Salt Formation
As a pyridine derivative, 2-methyl-5-vinylpyridine exhibits basic properties due to the lone pair of electrons on the nitrogen atom. It readily neutralizes acids in exothermic reactions to form salts and water. chemicalbook.comchemicalbook.comechemi.com This reactivity is a fundamental characteristic of its chemical nature. The pKa of the conjugate acid of 2-methyl-5-vinylpyridine is approximately 5.58-5.67, indicating it is a weak base. chemicalbook.comechemi.com
The formation of salts is a common reaction. For instance, it reacts with picric acid to form 5-methyl-2-vinylpyridine (B560874) picrate (B76445) salt. The study of spontaneous polymerization of quaternary vinyl pyridinium (B92312) salts, such as 1,2-dimethyl-5-vinylpyridinium methyl sulfate, has shown that these reactions can proceed via a specific ionic mechanism in concentrated aqueous solutions. researchgate.net In reactions with dilute acids, 2-vinylpyridinium salts can undergo pyridylethylation, leading to polymerization, though this was not observed with 2-methyl-5-vinylpyridinium salts under similar conditions. researchgate.net
Reactivity with Oxidizing and Reducing Agents
The dual reactivity of the vinyl group and the pyridine ring in 2-methyl-5-vinylpyridine allows for selective transformations using oxidizing and reducing agents. The vinyl group is susceptible to oxidation, which can lead to the formation of an epoxide or cleavage to form an aldehyde. For instance, oxidation of the vinyl group can yield 2-methyl-5-(oxiran-2-yl)pyridine. Further oxidation can result in the formation of 2-methyl-5-pyridinecarboxaldehyde.
Conversely, the vinyl group can undergo reduction. Catalytic hydrogenation is a common method to selectively reduce the vinyl substituent without affecting the pyridine ring. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, yielding 5-ethyl-2-methylpyridine. This transformation is a key step in the synthesis of various pyridine derivatives.
Derivatization Strategies for 2-Methyl-5-vinylpyridine
The unique structure of 2-methyl-5-vinylpyridine opens up numerous avenues for creating more complex molecules through derivatization.
N-Oxidation Reactions
The nitrogen atom in the pyridine ring of 2-methyl-5-vinylpyridine is nucleophilic and can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting compound, 2-methyl-5-vinylpyridine N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide functional group can direct further substitutions on the pyridine ring and can also be removed later if needed, making it a useful protecting or directing group.
Table 1: N-Oxidation of 2-Methyl-5-vinylpyridine
| Reactant | Reagent | Product |
|---|
Formation of Ethynylpyridine Derivatives
A significant derivatization of 2-methyl-5-vinylpyridine involves the conversion of its vinyl group into an ethynyl (B1212043) group, yielding 5-ethynyl-2-methylpyridine. This two-step process typically begins with the bromination of the vinyl group to form a dibromoethane adduct, 5-(1,2-dibromoethyl)-2-methylpyridine. Subsequent dehydrobromination of this intermediate using a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, eliminates two molecules of hydrogen bromide to form the desired alkyne. This ethynylpyridine derivative is a valuable building block in the synthesis of more complex heterocyclic compounds and polymers.
Table 2: Synthesis of 5-Ethynyl-2-methylpyridine
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |
|---|
Metal Complexation and Coordination Chemistry
The pyridine nitrogen atom of 2-methyl-5-vinylpyridine makes it an excellent ligand for coordinating with various metal centers. This property is extensively used in the field of organometallic chemistry. For example, it can react with platinum (II) precursors to form cycloplatinated complexes. In these reactions, the nitrogen atom initially coordinates to the platinum center. This is followed by an intramolecular C-H activation of the methyl group, leading to the formation of a stable five-membered ring that includes the platinum atom. The vinyl group often remains available for further polymerization reactions. These cycloplatinated complexes have been investigated for their potential applications in materials science and catalysis.
Polymerization Science and Copolymer Systems of 2 Methyl 5 Vinylpyridine
Homopolymerization of 2-Methyl-5-vinylpyridine (B86018)
Homopolymerization of 2-methyl-5-vinylpyridine results in the formation of poly(2-methyl-5-vinylpyridine). This process is sensitive and can be initiated through various methods, with radical polymerization being a common approach.
The radical polymerization of vinyl monomers like 2-methyl-5-vinylpyridine generally proceeds through a well-established three-step mechanism: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common thermal initiators, such as azobisisobutyronitrile (AIBN), decompose upon heating to produce primary radicals. These highly reactive species then attack the vinyl group of a 2-methyl-5-vinylpyridine monomer, creating a new, larger radical. More advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed, sometimes triggered by agents like acids, to achieve a more controlled polymerization process. ethz.ch
Propagation: The newly formed monomer radical adds to another 2-methyl-5-vinylpyridine monomer, propagating the radical site to the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain.
Termination: The growth of polymer chains ceases through termination reactions. This typically occurs when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).
The kinetics of the polymerization of related vinylpyridines have been studied, confirming that the rate of polymerization is dependent on factors such as initiator concentration and temperature. rsc.org
Vinylpyridines, including 2-methyl-5-vinylpyridine, are prone to spontaneous polymerization, especially when exposed to heat or light. wikipedia.org To ensure stability during storage and transport, polymerization inhibitors are added.
A common inhibitor used for 2-methyl-5-vinylpyridine is tert-butylcatechol (TBC). wikipedia.orgsigmaaldrich.com Inhibitors function by reacting with and deactivating any free radicals that may form, thus preventing the initiation of polymerization. Before planned polymerization, these inhibitors must typically be removed. A standard laboratory procedure for inhibitor removal involves washing the monomer with an aqueous alkali solution, such as dilute sodium hydroxide (B78521), followed by drying. researchgate.net
Copolymerization Strategies Involving 2-Methyl-5-vinylpyridine
Copolymerization allows for the modification of polymer properties by combining 2-methyl-5-vinylpyridine with other monomers. This approach has been successfully used to enhance the characteristics of commodity polymers like poly(vinyl chloride).
The incorporation of 2-methyl-5-vinylpyridine into poly(vinyl chloride) (PVC) chains via radical copolymerization has been studied to improve the polymer's intrinsic properties. researchgate.netresearchgate.net
The copolymers synthesized from vinyl chloride and 2-methyl-5-vinylpyridine exhibit properties that are superior to those of commercial poly(vinyl chloride). researchgate.net Specifically, these copolymers demonstrate enhanced thermal stability and improved solubility in organic solvents. researchgate.net
| Property | Finding | Source |
| Thermal Stability | The synthesized copolymers show greater thermal stability compared to commercial poly(vinyl chloride). | researchgate.net |
| Solubility | The copolymers exhibit improved solubility in various organic solvents compared to commercial poly(vinyl chloride). | researchgate.net |
| Reaction Mechanism | Copolymerization is accompanied by dehydrochlorination, with the resulting HCl interacting with the pyridine (B92270) nitrogen. | researchgate.net |
Copolymerization with N-Vinylpyrrolidone
Copolymers of 2-Methyl-5-vinylpyridine (MVP) and N-Vinylpyrrolidone (NVP) have been synthesized to create polymers with specific molecular weights and solubility characteristics researchgate.netresearchgate.net.
Copolymers of N-Vinylpyrrolidone and 2-Methyl-5-vinylpyridine with varied ratios of monomer units are synthesized via radical copolymerization researchgate.net. This process can be carried out using an injection method researchgate.net. The synthesis may employ an initiator such as azobisisobutyric acid dinitrile google.com. To manage the molecular weight of the resulting polymer, a regulator like cyclohexane can be used in the reaction google.com. Following polymerization, the target copolymer product is isolated, for example, by precipitation in diethyl ether google.com. The final ratio of the monomer units in the copolymer can be determined using methods like non-aqueous potentiometric titration and 13C NMR researchgate.net.
The molecular weight of NVP and MVP copolymers can be controlled during synthesis. Research has produced copolymers with viscosity-average molecular weights in different ranges. For instance, copolymers containing 35-39 mol% of 2-methyl-5-vinylpyridine have been synthesized with viscosity-average molecular weights between 15.2 and 27.6 kDa researchgate.net. A broader range of 15-250 kDa has also been reported for copolymers containing 20-90 mol% of MVP and 4-vinyl pyridine units combined google.com.
Table 1: Molecular Weight Characteristics of 2-Methyl-5-vinylpyridine Copolymers
| Copolymer System | MVP Content (mol%) | Viscosity-Average Molecular Weight (Mµ) | Reference |
|---|---|---|---|
| NVP-co-MVP | 35 - 39 | 15.2 - 27.6 kDa | researchgate.net |
| NVP-co-MVP/VP | 20 - 90 | 15 - 250 kDa | google.com |
Data sourced from published research findings.
While N-oxides of these copolymers have been successfully prepared through oxidation with agents like peracetic acid, detailed studies specifically quantifying the water solubility of these N-oxidized versions are not extensively covered in the available research researchgate.net. The focus of existing studies on the N-oxidized products has been primarily on their synthesis and kinetic properties researchgate.net.
Table 2: Factors Affecting Water Solubility of NVP-co-MVP Copolymers
| Factor | Effect on Solubility | Description | Reference |
|---|---|---|---|
| pH | Inverse | Solubility decreases as pH increases. | researchgate.net |
| MVP Monomer Concentration | Inverse | Solubility decreases as the concentration of MVP units increases. | researchgate.net |
| Temperature | Low Critical Mixing Temp | Aqueous solutions exhibit a low critical mixing temperature. | researchgate.net |
Based on studies of non-oxidized copolymers.
A series of N-oxides of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers have been prepared with varying degrees of oxidation researchgate.net. The oxidation of the copolymer is achieved using peracetic acid researchgate.net. The kinetic rate constants of this N-oxidation reaction were calculated using UV spectrophotometry researchgate.net. Additionally, the temperature dependence of the limiting degree of N-oxidation was determined researchgate.net. The molecular characteristics of the resulting N-oxidized copolymers were established using 13C NMR methods researchgate.net.
Graft Copolymerization (e.g., with Dextran)
Specific research findings on the graft copolymerization of 2-Methyl-5-vinylpyridine onto dextran were not available in the surveyed literature.
Other Copolymer Systems (e.g., with Triethyleneglycol Dimethacrylate, Butadiene)
2-Methyl-5-vinylpyridine has been copolymerized with several other monomers to produce materials for various applications.
Butadiene and Styrene : Copolymers of 2-Methyl-5-vinylpyridine and butadiene are used in rubber applications acs.org. Terpolymers incorporating 1,3-butadiene, styrene, and a vinyl pyridine, such as 2-Methyl-5-vinylpyridine, are utilized in latex form as adhesives, particularly for textile tire cords wikipedia.orggoogle.com. A common composition for such a terpolymer latex is approximately 70% 1,3-butadiene, 15% styrene, and 15% 2-vinyl pyridine by weight google.com.
Other Vinyl Monomers : Bulk copolymerization studies of 2-Methyl-5-vinylpyridine have been conducted with monomers including styrene (St), methyl methacrylate (MMA), methyl acrylate (MA), and acrylonitrile (AN) researchgate.net. The monomer reactivity ratios for these copolymerization reactions have been investigated researchgate.net. Additionally, the copolymerization of 2-methyl-5-vinylpyridine with vinyl chloride has also been studied researchgate.net.
Triethyleneglycol Dimethacrylate : Information regarding the copolymerization of 2-Methyl-5-vinylpyridine specifically with triethyleneglycol dimethacrylate was not found in the reviewed sources.
Functional Polymer Architectures Derived from 2-Methyl-5-vinylpyridine
The incorporation of 2-Methyl-5-vinylpyridine (2M5VP) into polymer chains yields functional materials with properties dictated by the accessible nitrogen atom on the pyridine ring. This functionality allows for the creation of "smart" or "stimuli-responsive" polymers that can alter their physical and chemical properties in response to external triggers, primarily pH. Advanced polymer synthesis techniques, particularly controlled/living radical polymerization (CRP), have enabled the design of a wide array of complex and well-defined polymer architectures.
While detailed research specifically documenting functional architectures derived from 2-Methyl-5-vinylpyridine is limited in publicly available literature, the principles of its polymerization and the resulting polymer functionality can be thoroughly understood by examining the behavior of structurally similar vinylpyridine isomers, such as 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (4VP). The presence of the vinyl group allows 2M5VP to be polymerized using various methods, and the pyridine moiety provides the desired functionality.
Controlled Polymerization and Block Copolymers
Modern controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. mdpi.com These methods have been successfully applied to other vinylpyridine monomers to create well-defined homopolymers and block copolymers. researchgate.netacs.org
Block copolymers containing a poly(2-Methyl-5-vinylpyridine) (P2M5VP) segment are of particular interest. In these architectures, the P2M5VP block can serve as a stimuli-responsive component. For example, in an amphiphilic diblock copolymer composed of a hydrophobic block (like polystyrene) and a hydrophilic or pH-responsive P2M5VP block, the polymer can self-assemble into various nanostructures (e.g., micelles, vesicles) in a selective solvent.
pH-Responsive Behavior
The key feature of P2M5VP is its pH-responsiveness. The lone pair of electrons on the nitrogen atom of the pyridine ring can be protonated under acidic conditions. This protonation leads to a significant change in the polymer's properties. In aqueous solutions, the P2M5VP chain is typically hydrophobic and insoluble at neutral or basic pH. However, as the pH is lowered below the acid dissociation constant (pKa) of the pyridinium (B92312) ion, the polymer becomes protonated, positively charged, and soluble in water. mdpi.com This transition from a hydrophobic to a hydrophilic state is reversible and can be exploited for various applications, such as the controlled release of encapsulated therapeutic agents. For other polyvinylpyridines like poly(2-vinylpyridine) and poly(4-vinylpyridine), this transition occurs at a pKa of approximately 3.5–4.5. mdpi.com
Complex Functional Architectures
Beyond simple linear block copolymers, CRP techniques allow for the synthesis of more complex functional architectures. Star-shaped block copolymers, for instance, have been synthesized using a multi-functional initiator. An example from a related system is the synthesis of four-arm star block copolymers of polystyrene and poly(2-vinylpyridine), (PS-b-P2VP)₄, via ATRP. nsrrc.org.tw These star-shaped polymers exhibit unique self-assembly behaviors due to their distinct architecture. nsrrc.org.tw Similar strategies could be employed to create star copolymers containing P2M5VP, leading to materials with tailored solution properties and self-assembly characteristics.
The table below presents representative data for block copolymers synthesized from the closely related monomer, 2-vinylpyridine, to illustrate the typical molecular characteristics achievable through controlled polymerization methods.
| Copolymer Architecture | Synthesis Method | Mn (g/mol) | PDI (Đ) | Reference |
|---|---|---|---|---|
| Poly(styrene)-b-poly(2-vinylpyridine) | ATRP | 58,000 - 82,000 | <1.5 | nsrrc.org.tw |
| Poly(2-vinylpyridine)-b-poly(4-vinylpyridine) | RAFT | 23,000 | N/A | acs.org |
| Poly(dimethylsiloxane)-b-poly(2-vinylpyridine) | Anionic Polymerization | 14,100 | 1.07 | nih.gov |
| Poly(2-vinylpyridine)-b-poly(methyl methacrylate) | Anionic Polymerization | Varies | N/A | researchgate.netresearchgate.net |
Note: The data presented are for analogous polymer systems based on 2-vinylpyridine, as specific detailed findings for 2-Methyl-5-vinylpyridine architectures are not extensively reported in the surveyed literature. These values are representative of the control and characteristics achievable for polyvinylpyridine systems.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Vinylpyridine and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2-Methyl-5-vinylpyrimidine, offering precise insights into the chemical environment of each proton and carbon atom.
¹H-NMR and ¹³C-NMR Analyses
The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the methyl, vinyl, and pyrimidine (B1678525) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrimidine ring and the anisotropic effects of the double bond and aromatic system.
The vinyl group protons typically present as a characteristic AMX spin system, with distinct chemical shifts for the geminal and vicinal protons, further split by their respective coupling constants. The protons on the pyrimidine ring also exhibit specific chemical shifts and coupling patterns that are indicative of their positions relative to the nitrogen atoms and the methyl and vinyl substituents.
Similarly, the ¹³C-NMR spectrum reveals the chemical shifts of each unique carbon atom in this compound. The positions of the signals provide information about the hybridization and electronic environment of the carbons. The carbons of the pyrimidine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms and the substituents. The vinyl and methyl carbons appear in the aliphatic region of the spectrum.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ | ~2.5 | s | - |
| H-4 | ~7.4 | d | ~8.0 |
| H-6 | ~8.4 | d | ~2.0 |
| Vinyl Hα | ~6.7 | dd | Jαβ ≈ 17.6, Jαγ ≈ 10.9 |
| Vinyl Hβ (trans) | ~5.8 | d | ~17.6 |
| Vinyl Hγ (cis) | ~5.3 | d | ~10.9 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~24 |
| C-2 | ~157 |
| C-4 | ~120 |
| C-5 | ~133 |
| C-6 | ~150 |
| Vinyl -CH= | ~136 |
| Vinyl =CH₂ | ~117 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HMBC, NOE, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between vicinal protons on the pyrimidine ring and between the vinyl protons. This is crucial for confirming the connectivity within the vinyl group and the substitution pattern on the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation technique identifies long-range (typically 2-3 bond) couplings between protons and carbons. HMBC is invaluable for connecting different fragments of the molecule. For instance, it would show correlations between the methyl protons and the C-2 and C-3 carbons of the pyrimidine ring, and between the vinyl protons and the C-5 and C-4/C-6 carbons, thereby confirming the position of the substituents.
NOE (Nuclear Overhauser Effect) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the molecule's conformation. In this compound, NOESY could reveal spatial relationships between the methyl protons and the H-6 proton of the pyrimidine ring, as well as between the vinyl group protons and the H-4 and H-6 protons, offering insights into the preferred orientation of the vinyl substituent relative to the ring.
Long-Range Coupling Constant Determinations
The determination of long-range coupling constants provides further detailed structural information. Research has shown that in this compound, long-range couplings exist between the vinylic and ring protons. chemicalbook.com These couplings, often spanning over several bonds, are sensitive to the conformational preferences of the vinyl group. For instance, the five-bond coupling between the α-proton of the vinyl group and a meta-positioned ring proton can indicate whether the vinyl group preferentially lies trans to the nearest ring nitrogen atom. chemicalbook.com Furthermore, long-range couplings over six, seven, and even eight bonds between the vinyl group and the ring or methyl protons are dominated by a π-electron mechanism, providing insights into the electronic structure of the molecule. chemicalbook.com
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering a fingerprint of the functional groups present.
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various stretching and bending vibrations. Key features include:
C-H stretching: Aromatic C-H stretches from the pyrimidine ring are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and vinyl groups appear just below 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. A notable band around 1526 cm⁻¹ is characteristic of the pyrimidine ring vibrations. nih.gov The C=C stretching of the vinyl group also appears in this region.
C-H bending: In-plane and out-of-plane bending vibrations of the C-H bonds of the ring and the vinyl group are found in the 1200-700 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyrimidine ring and the C=C stretching of the vinyl group.
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| > 3000 | Aromatic C-H stretch |
| < 3000 | Aliphatic C-H stretch |
| ~1600-1400 | C=C and C=N ring stretching |
| ~1526 | Pyrimidine ring vibration nih.gov |
| ~990 and ~910 | Vinyl C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the conjugated system of the pyrimidine ring and the vinyl group. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the solvent environment. The NIST Chemistry WebBook provides a reference spectrum for this compound, which is essential for its identification and for studying its electronic properties. nist.govnist.gov
Morphological and Microstructural Characterization (e.g., GIXRD, SEM)
For the polymeric form of this compound, understanding its solid-state structure is crucial. Techniques such as Grazing-Incidence X-ray Diffraction (GIXRD) and Scanning Electron Microscopy (SEM) are vital for this purpose.
Grazing-Incidence X-ray Diffraction (GIXRD): This technique is particularly useful for characterizing the crystallinity and orientation of thin polymer films. GIXRD analysis of poly(vinylpyrimidine) films can reveal their semicrystalline nature. nih.gov The presence of diffraction peaks indicates ordered domains within the polymer matrix.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymer. For poly(vinylpyrimidine) and its composites, SEM images can show the presence of particle clusters and aggregates on the surface of the films. nih.gov The morphology can be influenced by the preparation method and the incorporation of other materials, which in turn affects the physical and chemical properties of the polymer film. nih.govnih.gov
Analytical Techniques for Copolymer Composition and Molecular Weight
The characterization of copolymers is essential to understanding their structure-property relationships. Various analytical techniques are employed to determine the copolymer composition and molecular weight, which in turn dictate their physical and chemical properties. For copolymers incorporating this compound, a combination of titration and spectroscopic methods provides detailed structural insights.
Potentiometric Titration
Potentiometric titration is a highly effective method for determining the composition of copolymers containing ionizable groups. In the case of copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018), non-aqueous potentiometric titration has been successfully utilized to ascertain the ratio of the monomer units. researchgate.net This technique relies on the basic nature of the pyridine (B92270) ring in the 2-methyl-5-vinylpyridine units, which can be titrated with a standard acid.
The procedure involves dissolving the copolymer in a suitable non-aqueous solvent and titrating it with a standard solution of an acid, such as perchloric acid in glacial acetic acid. The endpoint of the titration, which corresponds to the complete neutralization of the pyridine groups, is detected by a significant change in the potential of an electrode system. From the volume of titrant consumed, the amount of 2-methyl-5-vinylpyridine in the copolymer can be calculated, thus allowing for the determination of the copolymer composition.
The data obtained from potentiometric titrations are crucial for correlating the copolymer composition with its observed properties and for ensuring the synthesis of materials with desired characteristics.
Spectroscopic and Other Analytical Methods
In addition to potentiometric titration, other analytical techniques are instrumental in characterizing copolymers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is another powerful tool for determining the ratio of monomer units in these copolymers. researchgate.net The distinct chemical shifts of the carbon atoms in each monomer unit allow for their quantitative analysis in the copolymer chain. Furthermore, ¹³C NMR has been employed to establish the molecular-weight characteristics of N-oxidized copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine. researchgate.net
Molecular Weight Determination: The molecular weight of copolymers is a critical parameter that influences their mechanical properties, solubility, and viscosity. For copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine, the viscosity-average molecular weights have been determined. Research has shown that for copolymers containing 35–39 mol% of 2-methyl-5-vinylpyridine, the viscosity-average molecular weights were in the range of 15.2–27.6 kDa. researchgate.net
The following table summarizes the viscosity-average molecular weight data for N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers with a specific composition range.
| Copolymer Composition (mol% of 2-methyl-5-vinylpyridine) | Viscosity-Average Molecular Weight (kDa) |
| 35 - 39 | 15.2 - 27.6 |
Data sourced from research on the synthesis and molecular-weight characteristics of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. researchgate.net
These analytical methods, when used in conjunction, provide a comprehensive understanding of the composition and molecular weight of this compound copolymers, which is vital for their application in various fields.
Computational and Theoretical Investigations of 2 Methyl 5 Vinylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No specific Density Functional Theory (DFT) studies on 2-Methyl-5-vinylpyrimidine were found in the available literature. Such calculations would be necessary to determine its optimized geometry, vibrational frequencies, and other fundamental electronic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO)
A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound has not been published. This analysis is crucial for understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.
Reaction Pathway Modeling and Energetics
There is no available research modeling the reaction pathways or calculating the energetics of reactions involving this compound. These studies are essential for predicting its behavior in chemical syntheses and its potential degradation pathways.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) analysis of this compound is not available in the scientific literature. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and sites for electrophilic and nucleophilic attack.
Global Reactivity Indices and Nonlinear Optical (NLO) Properties
Calculations of global reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) and the investigation of Nonlinear Optical (NLO) properties for this compound have not been reported.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide valuable information about the molecule's conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules, over time.
Structure-Activity Relationship (SAR) Modeling
There are no specific Structure-Activity Relationship (SAR) models available for this compound. SAR studies are critical in medicinal chemistry and materials science to correlate a molecule's structural features with its biological activity or physical properties, guiding the design of new compounds with desired characteristics.
Topological Indices
Topological indices are numerical descriptors derived from the molecular graph of a compound. wikipedia.org These indices quantify the topology of a molecule and are instrumental in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). spast.orgsemanticscholar.org In these models, the biological activity or physicochemical properties of molecules are correlated with their chemical structure. wikipedia.org
For pyrimidine (B1678525) derivatives, topological indices have proven useful in predicting their biological activities. A notable study investigated the relationship between the Wiener's topological index and the antiviral activity of a series of 5-vinylpyrimidine nucleoside analogs. nih.gov The research demonstrated a significant correlation, allowing for the prediction of antiviral activity against Herpes simplex virus type I with an accuracy of approximately 83%. nih.gov The Wiener index, along with other descriptors like the Randić, Gutman, and Zagreb indices, helps to build predictive models for the bioactivity of new compounds based on their molecular structure. wikipedia.orgnih.gov
The application of these indices allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing, thereby streamlining the drug discovery process.
Table 1: Illustrative Correlation of Wiener's Index with Antiviral Activity for 5-Vinylpyrimidine Analogs This table is an illustrative example based on the findings that a specific range of Wiener's index correlates with higher antiviral activity.
| Compound Group | Wiener's Index Range | Predicted Antiviral Activity |
| Analog A | Low | Low |
| Analog B | Optimal | High |
| Analog C | High | Low |
Rate Coefficient Estimation
Estimating reaction rate coefficients is fundamental to predicting the chemical reactivity and environmental fate of a compound. While specific experimental kinetic data for this compound are not extensively documented, structure-activity relationship (SAR) methods allow for the estimation of these important parameters.
For the structurally analogous compound 2-methyl-5-vinylpyridine (B86018), rate constants for its vapor-phase reactions with key atmospheric oxidants have been estimated. The rate constant for its reaction with photochemically-produced hydroxyl radicals is estimated to be 2.7 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 14 hours. nih.gov Similarly, the rate constant for its reaction with ozone is estimated as 2.1 x 10⁻¹⁷ cm³/molecule-sec, leading to an atmospheric half-life of approximately 13 hours. nih.gov These estimations suggest that the pyridine (B92270) analog would be degraded relatively quickly in the atmosphere. Such data is vital for environmental risk assessment, indicating the compound's persistence and potential for long-range transport.
Table 2: Estimated Atmospheric Reaction Rate Coefficients and Half-Lives for 2-Methyl-5-vinylpyridine Data for the structurally similar compound 2-Methyl-5-vinylpyridine is presented as an estimation for the potential atmospheric fate of vinyl-substituted N-heterocycles.
| Reaction with | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life |
| Hydroxyl Radicals (OH) | 2.7 x 10⁻¹¹ | ~14 hours |
| Ozone (O₃) | 2.1 x 10⁻¹⁷ | ~13 hours |
Mechanistic Studies of Chemical Reactions (e.g., Oxidative Addition)
Mechanistic studies are essential for understanding the precise sequence of elementary steps involved in a chemical reaction. Oxidative addition is a fundamental reaction class in organometallic chemistry, characterized by an increase in both the oxidation state and coordination number of a metal center. wikipedia.org This process is a key step in many catalytic cycles. wikipedia.org
While mechanistic studies focusing directly on this compound are not widely available, research on the closely related 2-vinylpyridine (B74390) provides significant insights. A kinetic and mechanistic investigation into the oxidative addition of methyl iodide to cycloplatinated(II) complexes containing 2-vinylpyridine and various phosphine ligands has been conducted. nih.gov
The study revealed that the reaction proceeds via an SN2 mechanism. nih.gov The nature of the ancillary phosphine ligand was found to have a profound effect on the reaction rate. The rate of oxidative addition increased with the electron-donating ability of the phosphine ligand, following the trend PPhMe₂ > PPh₂Me > PPh₃. nih.gov This is because a more electron-rich Pt(II) center is more favorable for the oxidative addition to occur. nih.gov The activation parameters, including activation enthalpy (ΔH#) and activation entropy (ΔS#), were determined, providing further detail on the reaction's transition state. nih.gov For instance, the complex with the PPhMe₂ ligand exhibited the fastest reaction due to having the most electron-rich platinum center. nih.gov
Table 3: Second-Order Rate Constants and Activation Parameters for the Oxidative Addition of MeI to [PtMe(Vpy)(PR₃)] Complexes Data from a study on 2-vinylpyridine (Vpy) complexes, illustrating the electronic effects on oxidative addition reaction rates.
| Complex (Ligand) | k₂ at 25°C (x 10⁻² L·mol⁻¹·s⁻¹) | ΔH# (kJ·mol⁻¹) | ΔS# (J·K⁻¹·mol⁻¹) |
| 1a (PPh₃) | 1.11 | 45.7 ± 0.1 | -129 ± 1 |
| 1b (PPh₂Me) | 5.57 | 30.5 ± 0.1 | -166 ± 1 |
| 1c (PPhMe₂) | 39.1 | 19.1 ± 0.1 | -189 ± 1 |
Applications and Advanced Materials Science for 2 Methyl 5 Vinylpyridine Based Compounds
Polymer and Copolymer Applications in Materials Science
Copolymers derived from 2-Methyl-5-vinylpyridine (B86018) exhibit a range of functionalities, from high-performance adhesives and rubbers to sophisticated materials for environmental remediation and photocatalysis.
Adhesives
Terpolymers of butadiene, styrene, and 2-vinylpyridine (B74390) are utilized in the production of latex, which serves as a critical adhesive binder, particularly for tire cords. guidechem.com The introduction of the polar pyridine (B92270) group into the polymer latex significantly enhances its ability to bond fibers like rayon, polyamide, and polyester to rubber. google.com This latex is commonly mixed with a resorcinol-formaldehyde solution to create a dipping liquid known as RFL, which is essential for treating tire cord fabric and other industrial textiles to ensure optimal adhesion performance in rubber composites. acs.org This treatment results in a strong, direct bond between the textile components and the rubber matrix. guidechem.com
Enhanced Thermal Stability Polymers
The thermal degradation behavior of polymers containing vinylpyridine has been a subject of detailed investigation. Direct pyrolysis mass spectrometry studies reveal that poly(2-vinylpyridine) (P2VP) degrades through a complex mechanism that yields pyridine, the monomer, and protonated oligomers. mdpi.com This behavior is attributed to the position of the nitrogen atom in the pyridine ring. mdpi.comchemsrc.com
In block copolymers, the interactions between the polymer chains can influence thermal stability. For instance, in a block copolymer of P2VP and poly(methyl methacrylate) (P2VP-b-PMMA), a notable decrease in the thermal stability of the P2VP block has been observed. chemsrc.com The thermal degradation products for P2VP-b-PMMA were detected at approximately 389°C for the P2VP component, indicating a significant interaction between the polymer chains during pyrolysis. In contrast, the thermal degradation of each component in block copolymers with polystyrene (PS-b-P2VP) and polyisoprene (PI-b-P2VP) tends to occur independently, following the degradation pathways of the corresponding homopolymers. mdpi.comchemsrc.com
Sorbent Materials (e.g., for Rhenium Ions, Wastewater Pollutants)
Polymers based on vinylpyridine are effective sorbents for the removal of heavy metal ions from aqueous solutions. wikipedia.org The pyridine groups in the polymer structure act as chelation sites for various metal ions. Research on poly(vinyl pyridine-poly ethylene glycol methacrylate-ethylene glycol dimethacrylate) [poly(VP-PEGMA-EGDMA)] beads has demonstrated their capacity to remove hazardous ions from water. wikipedia.org
The chelation capacity is influenced by the pH of the solution and the specific metal ion. wikipedia.org The affinity for these metals highlights the potential of vinylpyridine-based polymers as effective sorbents for treating industrial wastewater containing toxic pollutants. wikipedia.org
Table 1: Maximum Chelation Capacities of Poly(VP-PEGMA-EGDMA) Beads for Various Heavy Metal Ions
| Metal Ion | Maximum Chelation Capacity (mg/g) |
|---|---|
| Copper (II) | 18.25 |
| Lead (II) | 18.23 |
| Chromium (III) | 17.38 |
| Cadmium (II) | 16.50 |
Data sourced from studies on poly(VP-PEGMA-EGDMA) beads. wikipedia.org
Photocatalytic Materials
Composite materials combining pyridine-based polymers with metal oxides have been developed for environmental remediation through photocatalysis. Films made from poly(2-vinylpyridine) (P2VP) and metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO2) have been shown to effectively degrade organic pollutants such as methyl orange under UV irradiation.
The photocatalytic activity of these composites is dependent on the specific combination of polymer and metal oxide. For example, a composite of poly(4-vinylpyridine) and ZnO (P(4-VP)-ZnO) demonstrated the highest efficiency in studies, achieving 81% degradation of methyl orange over 5 hours. The mechanism involves the photogeneration of reactive species like hydroxyl and superoxide radicals that are responsible for the breakdown of the pollutants.
Table 2: Photocatalytic Degradation of Methyl Orange after 5 Hours of UV Irradiation
| Composite Material | Degradation Percentage (%) |
|---|---|
| P(4-VP)-ZnO | 81 |
| P(4-VP)-TiO₂ | 60 |
| P(2-VP)-ZnO | 31 |
| P(2-VP)-TiO₂ | 14 |
Effectiveness of various pyridine-based polymer and metal oxide composite films.
Polyester Resin Formulations
The modification of polyester resins, such as poly(ethylene terephthalate) (PET), can be achieved by grafting 2-Methyl-5-vinylpyridine onto the polymer fibers. This process has been investigated using a post-radiation technique, where PET fibers are first irradiated with gamma rays and then exposed to an aqueous solution of the MVP monomer.
Research has identified optimal conditions for achieving the highest graft yield. The extent and rate of grafting are significantly influenced by the total radiation dose, monomer concentration, and polymerization temperature. An optimal graft yield was achieved with a total dose of 3 Mrad, an MVP concentration of 8%, and a reaction temperature of 85°C. Increasing the total dose beyond 3 Mrad or deviating from the optimal monomer concentration and temperature resulted in a decreased grafting rate. This modification allows for the introduction of the functional pyridine group into the polyester structure, altering its surface properties and potential applications.
Rubber Compositions
Copolymers of butadiene and 2-Methyl-5-vinylpyridine are used to produce specialty elastomers with exceptional resistance to oils and organic solvents. These rubbers, marketed under names like Philprene VP, can be compounded with active organic halides, which act as quaternizing agents, to create a vulcanized polymeric quaternary salt. This quaternization, which occurs during the curing process, is responsible for the unique solvent-resistant properties of the final rubber product.
The physical properties and oil resistance of these elastomers can be tailored by adjusting the type and amount of the quaternizing agent. For example, increasing the concentration of α,α,α-trichlorotoluene improves oil resistance and hardness. Different agents impart distinct properties; α,α,α,α',α',α'-hexachloro-p-xylene provides greater oil resistance and higher modulus compared to other agents. These butadiene-MVP elastomers react normally to reinforcement with carbon blacks, allowing for further modification of their mechanical properties like tensile strength.
Table 3: Effect of Quaternizing Agent on Physical Properties of Butadiene-MVP Rubber
| Property | No Agent | 5 parts α,α,α-trichlorotoluene | 10 parts α,α,α-trichlorotoluene | 15 parts α,α,α-trichlorotoluene |
|---|---|---|---|---|
| Mooney, ML-4 at 212°F | 49 | 45 | 40 | 36 |
| Hardness, Shore A | 59 | 65 | 72 | 77 |
| Tensile Strength (psi) | 2650 | 2800 | 2850 | 2750 |
| Elongation (%) | 550 | 450 | 375 | 325 |
| % Swell (in SR-6, 48 hr @ 158°F) | 169 | 100 | 79 | 70 |
Properties based on a standard recipe cured for 45 minutes at 307°F.
Biomedical and Medicinal Chemistry Research
Precursors for Therapeutically Relevant Compounds (e.g., Dimebon Synthesis)
2-Methyl-5-vinylpyridine (MVP) serves as a critical starting material in the synthesis of complex, therapeutically relevant molecules. google.comwikipedia.org Its most notable application in this context is as a key precursor in the production of Dimebon, also known as Latrepirdine. nih.govnih.gov Dimebon, initially developed as an antihistamine, has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Huntington's diseases. nih.govsnmjournals.org
The synthesis of Dimebon involves the condensation of 2-methyl-5-vinylpyridine with a γ-carboline derivative, specifically 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, under basic conditions. nih.govsnmjournals.org Research has focused on optimizing this synthetic route to improve efficiency and reduce the amount of MVP required, as earlier methods often necessitated a large molar excess of the vinylpyridine precursor. google.com A described method for producing the target tracer [11C]Dimebon for PET imaging also utilizes a synthetic pathway starting from p-toluidine, 2-methyl-5-vinylpyridine, and a substituted piperidin-4-one. snmjournals.org
Drug Delivery System Components (e.g., Dextran Graft Copolymers, N-Vinylpyrrolidone Copolymers as Drug Carriers)
The unique chemical properties of 2-methyl-5-vinylpyridine make it a valuable monomer for creating advanced copolymers used in drug delivery systems. When copolymerized with N-vinylpyrrolidone (NVP), it forms materials with potential applications in medicine. google.com Copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine with varying molecular weights and monomer ratios have been synthesized via radical copolymerization. researchgate.net These copolymers can exhibit good solubility in water, a crucial property for biomedical applications. researchgate.net
Research has shown that copolymers based on N-vinylpyrrolidone containing 2-methyl-5-vinylpyridine units possess immunostimulating and antitumor effects. google.com Furthermore, these copolymers have been explored as potential adjuvants in the manufacturing of vaccines. google.com Poly(N-vinylpyrrolidone) (PVP) itself is a well-established, biocompatible, and non-toxic polymer widely used as a carrier in pharmaceutical formulations to enhance the dissolution rate and stability of active compounds. nih.gov The incorporation of vinylpyridine units into PVP-based systems can create amphiphilic block copolymers capable of self-assembling into micelles, which serve as nanocarriers for encapsulating and delivering poorly water-soluble drugs. nih.govmdpi.com For example, pH-sensitive micelles formed from poly(2-vinyl pyridine)-b-poly(ethylene oxide) have been successfully used to load drugs like curcumin and 5-Fluorouracil, demonstrating controlled release in response to pH changes. mdpi.com
| Copolymer System | Application/Property | Key Findings |
| N-vinylpyrrolidone and 2-methyl-5-vinylpyridine | Immunomodulator, Antitumor Agent, Vaccine Adjuvant | Copolymers exhibit immunostimulating and antitumor properties. google.com |
| Poly(2-vinyl pyridine)-b-poly(ethylene oxide) | pH-Sensitive Drug Delivery | Forms nanomicelles that can load hydrophobic drugs and release them in acidic environments (pH 2). mdpi.com |
| Dextran graft copolymers | Biomaterial Scaffolds | Grafting techniques are used to create modified biopolymers for various biomedical uses. |
Investigation of Structure-Activity Relationships for Pyrimidine-Based Analogs
The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold that is a core component of natural molecules like nucleic acids (uracil, thymine, cytosine) and vitamin B1. nih.govresearchgate.net In medicinal chemistry, the pyrimidine nucleus is a privileged structure, serving as a promising lead for the synthesis of novel therapeutic agents. nih.govresearchgate.nethumanjournals.com The investigation of structure-activity relationships (SAR) for pyrimidine derivatives is a major focus of research, as the biological activity of these compounds is greatly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net
Enzyme Inhibition and Receptor Modulation through Related Vinylpyridines
Vinylpyridines, including 2-methyl-5-vinylpyridine, are versatile building blocks for designing molecules that can interact with biological targets like enzymes and receptors. The vinyl group can act as a reactive "warhead" in targeted covalent inhibitors, which form a permanent bond with a specific amino acid residue (often cysteine) in the target protein. nih.gov This approach has been successfully applied to develop potent and selective enzyme inhibitors. nih.gov
One study detailed the use of vinylpyridine as a tunable covalent warhead to target a specific cysteine residue (C797) in the Epidermal Growth Factor Receptor (EGFR), a critical enzyme in cell signaling and a target for cancer drugs. nih.gov By modifying the vinylpyridine structure, researchers could fine-tune the reactivity and achieve high potency and kinase selectivity. nih.gov This highlights the potential of vinylpyridine derivatives in overcoming drug resistance associated with mutations in target enzymes.
Beyond enzyme inhibition, small molecules can act as allosteric modulators of receptors, binding to a site distinct from the primary (orthosteric) site to fine-tune the receptor's activity. scispace.com This modulation of receptor conformational dynamics is a key strategy in modern drug discovery. nih.govnih.gov The study of how ligands modulate the structure and dynamics of nuclear receptors and G protein-coupled receptors, including purine and pyrimidine receptors, provides critical insights for developing next-generation therapeutics with improved specificity and graded physiological responses. scispace.comnih.govnih.gov
| Compound | Target | Mechanism | IC50 Value |
| Vinylpyridine 6 | EGFR | Covalent Inhibition | 0.003 µM |
| Vinylpyridine 12 | EGFR | Covalent Inhibition | 0.002 µM |
| Gefitinib (reversible inhibitor) | EGFR | Reversible Inhibition | 0.007 µM |
| (Data sourced from a study on vinylpyridine as a covalent warhead targeting EGFR) nih.gov |
Q & A
Q. How should researchers structure a table to compare catalytic efficiencies of this compound derivatives?
- Example Table :
| Derivative | Catalyst Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| A | 5 | 78 | 15.6 |
| B | 10 | 85 | 8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
